2,4,6-trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Physicochemical characterization Quality control Chemical procurement

2,4,6-Trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide (CAS 883293-59-2) is a sulfonamide tetrazole derivative with molecular formula C16H17N5O2S and molecular weight 343.4 g/mol. The compound features a 2,4,6-trimethylbenzenesulfonamide core linked via an aniline nitrogen bridge to a phenyl ring bearing a 1H-tetrazol-1-yl substituent at the meta position.

Molecular Formula C16H17N5O2S
Molecular Weight 343.4 g/mol
Cat. No. B12220195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
Molecular FormulaC16H17N5O2S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3)C
InChIInChI=1S/C16H17N5O2S/c1-11-7-12(2)16(13(3)8-11)24(22,23)18-14-5-4-6-15(9-14)21-10-17-19-20-21/h4-10,18H,1-3H3
InChIKeyBKNRBQABYAQMLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: 2,4,6-Trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide (CAS 883293-59-2)


2,4,6-Trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide (CAS 883293-59-2) is a sulfonamide tetrazole derivative with molecular formula C16H17N5O2S and molecular weight 343.4 g/mol . The compound features a 2,4,6-trimethylbenzenesulfonamide core linked via an aniline nitrogen bridge to a phenyl ring bearing a 1H-tetrazol-1-yl substituent at the meta position. This architecture places it within the broader class of sulfonamide tetrazoles, a well-documented pharmacophore class with established ACAT (acyl-CoA:cholesterol O-acyltransferase) inhibitory activity [1].

Why In-Class Substitution Fails: The Structural Determinants of 2,4,6-Trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide Differentiation


In-class sulfonamide tetrazoles cannot be treated as interchangeable procurement items because even subtle structural variations—particularly in the position and connectivity of the tetrazole ring—radically alter molecular weight, lipophilicity, hydrogen-bonding capacity, and consequently target engagement profiles. The target compound (CAS 883293-59-2) has a molecular weight of 343.4 g/mol with the tetrazole attached via an aniline linker , whereas its positional isomer 2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide (CAS 670230-57-6) has a molecular weight of only 267.31 g/mol with the tetrazole directly attached to the sulfonamide-bearing ring . This 76-Dalton difference profoundly impacts physicochemical properties. Furthermore, class-level evidence demonstrates that tetrazole-containing sulfonamides exhibit distinct enzyme inhibition profiles compared to their triazole analogs [1] and to closely related trifluoromethyl-substituted analogs such as m-3M3FBS [2]. Substituting one analog for another without confirmatory assay data risks attributing activity to a compound that may be completely inert in the intended target system.

Quantitative Differentiation Evidence: 2,4,6-Trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide vs. Closest Analogs


Molecular Weight Differentiation vs. Positional Isomer (CAS 670230-57-6)

The target compound (CAS 883293-59-2) has a molecular weight of 343.4 g/mol with the tetrazole ring connected via a meta-substituted phenyl aniline bridge to the sulfonamide nitrogen, whereas the positional isomer 2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide (CAS 670230-57-6) has the tetrazole directly attached to the 3-position of the 2,4,6-trimethylbenzenesulfonamide core, resulting in a molecular weight of 267.31 g/mol . This represents a 76.1-Dalton difference (22.2% reduction), which translates to markedly different lipophilicity (cLogP), solubility, and permeability profiles between the two isomers.

Physicochemical characterization Quality control Chemical procurement

Class-Level Target Differentiation: Tetrazole vs. Trifluoromethyl Bioisostere in 2,4,6-Trimethylbenzenesulfonamide Series

The trifluoromethyl analog 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS, CAS 200933-14-8) is a well-established direct activator of phospholipase C (PLC), stimulating transient intracellular calcium concentration [Ca²⁺]i increase in neutrophils and inositol phosphate formation in U937 cells, with PLC activation demonstrated across multiple isoforms (β2, β3, γ1, γ2, δ1) [1]. In contrast, the tetrazole-containing sulfonamide class to which the target compound belongs has demonstrated ACAT inhibitory activity, with representative sulfonamide tetrazoles (e.g., compound 25 in Lee et al., 1995) exhibiting excellent in vitro ACAT inhibition and lowering plasma cholesterol by 73% in vivo at 50 mg/kg in diet [2]. These are fundamentally different pharmacological activities driven by the replacement of the CF₃ group with the tetrazole bioisostere.

Enzyme target specificity Phospholipase C activation ACAT inhibition

Thrombin Inhibition Selectivity: Tetrazole vs. Triazole Heterocycle in Sulfonamide Series

In a systematic evaluation of 25 triazole/tetrazole-containing sulfonamides against thrombin and related serine proteases, Siles et al. (2011) demonstrated that triazole-based sulfonamides generally inhibited thrombin more efficiently than their tetrazole counterparts [1]. The most potent triazole analog (compound 26) showed a thrombin inhibition constant Ki = 880 nM with significant selectivity against trypsin (Ki = 729 μM, representing approximately 828-fold selectivity) [1]. In contrast, the tetrazole-containing sulfonamides in the same series exhibited weaker thrombin inhibition. The target compound, as a tetrazole-containing sulfonamide, is structurally positioned within the tetrazole sub-class that demonstrated reduced thrombin potency compared to the triazole scaffold.

Serine protease inhibition Thrombin selectivity Heterocycle SAR

ACAT Inhibitory Class Potency and In Vivo Cholesterol-Lowering Benchmark

Within the sulfonamide tetrazole chemical class, the ACAT inhibitory pharmacophore has been validated with quantitative in vitro and in vivo benchmarks. Lee et al. (1995) reported that compound 25 from their sulfonamide tetrazole series exhibited excellent in vitro ACAT inhibitory potency and, critically, demonstrated 73% reduction in plasma cholesterol when administered in the diet at 50 mg/kg in a cholesterol-fed rat model of hypercholesterolemia [1]. While the target compound (CAS 883293-59-2) has not been individually tested in published ACAT assays, it shares the core sulfonamide tetrazole pharmacophore with the compounds characterized in this SAR series [1].

ACAT inhibition Hypocholesterolemic activity In vivo efficacy

Evidence-Backed Application Scenarios for 2,4,6-Trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide Procurement


ACAT Inhibitor Lead Optimization and Cholesterol Metabolism Research

The sulfonamide tetrazole class, to which the target compound belongs, has demonstrated potent ACAT inhibitory activity and in vivo cholesterol-lowering efficacy (73% plasma cholesterol reduction at 50 mg/kg for compound 25) [1]. The target compound (CAS 883293-59-2) provides a structurally distinct aniline-bridged tetrazole architecture that can serve as a scaffold for SAR exploration around the linker region between the sulfonamide core and the tetrazole pharmacophore. Researchers investigating ACAT-mediated cholesterol esterification or VLDL secretion pathways should consider this compound as a differentiated lead template with a proven class-level mechanism [1].

Heterocycle-Dependent Serine Protease Selectivity Profiling

The target compound's tetrazole scaffold provides a useful comparator for profiling heterocycle-dependent serine protease selectivity. Siles et al. (2011) established that triazole-based sulfonamides inhibit thrombin with Ki = 880 nM (828-fold selective over trypsin), while tetrazole counterparts showed weaker thrombin inhibition [2]. Procurement of this compound alongside its triazole analog enables direct head-to-head selectivity profiling across serine protease panels (thrombin, trypsin, tryptase, chymase), providing critical SAR data for anticoagulant drug discovery programs [2].

Physicochemical Property Benchmarking for Sulfonamide Tetrazole Isomer Pairs

The 76.1-Dalton molecular weight difference between the target compound (343.4 g/mol) and its positional isomer CAS 670230-57-6 (267.31 g/mol) provides a defined isomeric pair for studying the impact of tetrazole connectivity on ADME properties. This pair is suitable for systematic evaluation of logP, aqueous solubility, permeability (PAMPA or Caco-2), and plasma protein binding as a function of linker architecture. Chemical procurement teams seeking isomer pairs with well-characterized MW and hydrogen-bonding differences for computational model validation will find this pair analytically useful .

Quote Request

Request a Quote for 2,4,6-trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.